molecular formula C9H6ClF3O2 B13680374 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride

4-Methyl-3-(trifluoromethoxy)benzoyl Chloride

Cat. No.: B13680374
M. Wt: 238.59 g/mol
InChI Key: UOBHGTXLWHJIOV-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethoxy)benzoyl chloride (CAS: 261952-11-8) is a benzoyl chloride derivative with a methyl group at the para position and a trifluoromethoxy (-OCF₃) group at the meta position on the aromatic ring. Its molecular formula is C₉H₆ClF₃O, and it has a molecular weight of 222.59 g/mol . Benzoyl chlorides are widely used as acylating agents in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer industries. The trifluoromethoxy group enhances electrophilicity at the carbonyl carbon, improving reactivity in nucleophilic acyl substitution reactions .

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

4-methyl-3-(trifluoromethoxy)benzoyl chloride

InChI

InChI=1S/C9H6ClF3O2/c1-5-2-3-6(8(10)14)4-7(5)15-9(11,12)13/h2-4H,1H3

InChI Key

UOBHGTXLWHJIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary and most widely reported method for preparing 4-Methyl-3-(trifluoromethoxy)benzoyl chloride involves the chlorination of the corresponding carboxylic acid, 4-Methyl-3-(trifluoromethoxy)benzoic acid, using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the acyl chloride.

Reaction Scheme:

$$
\text{4-Methyl-3-(trifluoromethoxy)benzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{4-Methyl-3-(trifluoromethoxy)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Detailed Preparation Procedure

  • Starting Material: 4-Methyl-3-(trifluoromethoxy)benzoic acid
  • Chlorinating Agent: Thionyl chloride (SOCl₂) is preferred for its efficiency and ease of removal of gaseous byproducts (SO₂ and HCl).
  • Solvent: Often conducted neat or in an inert solvent such as dichloromethane or chloroform.
  • Temperature: Reflux temperature around 60–80 °C is maintained to drive the reaction to completion.
  • Reaction Time: Typically 2–4 hours, monitored by the disappearance of the acid (e.g., via TLC or HPLC).
  • Workup: Removal of excess thionyl chloride and byproducts by distillation under reduced pressure.
  • Purification: Distillation under vacuum (e.g., 90–92 °C at 15 mmHg) to obtain pure benzoyl chloride.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Chlorinating agent Thionyl chloride (SOCl₂) Preferred over PCl₅ due to cleaner byproducts
Molar ratio (acid:SOCl₂) 1:1.2 to 1:1.5 Slight excess of SOCl₂ ensures complete reaction
Temperature 60–80 °C (reflux) Controlled to prevent decomposition
Reaction time 2–4 hours Monitored by analytical methods
Solvent Optional: dichloromethane, chloroform Used to facilitate reflux and mixing
Purification Vacuum distillation Ensures removal of residual reagents and byproducts

Alternative Synthetic Routes and Precursors

While the direct chlorination of 4-Methyl-3-(trifluoromethoxy)benzoic acid is the main route, the precursor acid itself can be synthesized through various methods involving trifluoromethoxy substitution on aromatic rings:

Analytical Characterization During Preparation

  • Mass Spectrometry (MS): Confirms molecular weight (~222.59 g/mol) and fragmentation pattern consistent with benzoyl chloride and trifluoromethoxy substituent.
  • Nuclear Magnetic Resonance (NMR):
    • $$^{13}C$$ NMR shows carbonyl carbon resonance (~170 ppm).
    • Signals corresponding to aromatic carbons and trifluoromethoxy group (~120 ppm with fluorine coupling).
  • Fourier Transform Infrared Spectroscopy (FT-IR):
    • Strong absorption at ~1770 cm⁻¹ indicating acyl chloride C=O stretch.
    • C–Cl stretch near 850 cm⁻¹ confirms acyl chloride functionality.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
1. Starting material 4-Methyl-3-(trifluoromethoxy)benzoic acid Commercially available or synthesized precursor
2. Chlorination Thionyl chloride (SOCl₂), reflux 60–80 °C Conversion to benzoyl chloride, gaseous byproducts evolved
3. Reaction monitoring TLC, HPLC Ensures complete conversion
4. Workup Vacuum distillation Removal of excess SOCl₂ and byproducts
5. Purification Vacuum distillation at 90–92 °C, 15 mmHg Pure 4-Methyl-3-(trifluoromethoxy)benzoyl chloride

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoromethoxy)benzoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of the compound from the corresponding benzoic acid.

    Phenylboronic Acid: Used in coupling reactions to form benzophenone derivatives.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of benzoyl chlorides are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
4-Methyl-3-(trifluoromethoxy)benzoyl chloride Methyl (4), -OCF₃ (3) C₉H₆ClF₃O 222.59 Methyl: Electron-donating; -OCF₃: Strongly electron-withdrawing
4-(Trifluoromethoxy)benzoyl chloride -OCF₃ (4) C₈H₄ClF₃O₂ 224.56 -OCF₃ at para position increases electrophilicity compared to meta
4-Methoxy-3-(trifluoromethyl)benzoyl chloride Methoxy (4), -CF₃ (3) C₉H₆ClF₃O₂ 238.59 Methoxy: Electron-donating; -CF₃: Electron-withdrawing. Lower reactivity than target compound due to competing effects
4-Fluoro-3-(trifluoromethyl)benzoyl chloride F (4), -CF₃ (3) C₈H₃ClF₄O 226.55 Fluorine: Moderate electron-withdrawing; synergistic effect with -CF₃ enhances reactivity
4-Chloro-3-(trifluoromethoxy)benzoyl chloride Cl (4), -OCF₃ (3) C₈H₃Cl₂F₃O₂ 259.01 Chlorine: Electron-withdrawing; similar reactivity to target compound but higher molecular weight

Physical Properties

Limited data are available for the target compound, but comparisons can be drawn from related derivatives:

Table 2: Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Purity (%)
4-Methyl-3-(trifluoromethoxy)benzoyl chloride Not reported Not reported 95
4-(Trifluoromethoxy)benzoyl chloride 90–92 (15 mmHg) 1.425 ≥97
4-Methoxy-3-(trifluoromethyl)benzoyl chloride Not reported Not reported 97
4-Fluoro-3-(trifluoromethyl)benzoyl chloride Not reported Not reported ≥98

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The trifluoromethoxy group is prevalent in bioactive molecules. For example, 4-Methyl-3-(trifluoromethoxy)benzoyl chloride is a precursor to kinase inhibitors and antipsychotic agents .
  • Comparative Reactivity : In acylation reactions, the target compound reacts 20% faster with amines than 4-Methoxy-3-(trifluoromethyl)benzoyl chloride due to the stronger electron-withdrawing effect of -OCF₃ vs. -CF₃ .

Biological Activity

4-Methyl-3-(trifluoromethoxy)benzoyl chloride (C₉H₆ClF₃O) is an organic compound notable for its unique trifluoromethoxy group, which significantly influences its chemical reactivity and biological properties. This compound serves primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for its application in drug development and synthetic chemistry.

  • Molecular Formula : C₉H₆ClF₃O
  • Molecular Weight : 222.59 g/mol
  • Functional Groups : Benzoyl chloride, trifluoromethoxy, and methyl.

Synthesis

The synthesis of 4-Methyl-3-(trifluoromethoxy)benzoyl chloride typically involves several steps, allowing for precise control over the functional groups present in the final product. The electrophilic nature of the carbonyl carbon in the benzoyl chloride moiety facilitates various reactions with biological molecules, enhancing its utility in organic synthesis.

Enzyme Inhibition

Studies indicate that 4-Methyl-3-(trifluoromethoxy)benzoyl chloride exhibits significant enzyme inhibition properties. It interacts with various biological targets, influencing enzymatic pathways critical to cellular functions. The compound's reactivity with biological molecules suggests potential applications in developing enzyme inhibitors for therapeutic purposes.

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that compounds similar to 4-Methyl-3-(trifluoromethoxy)benzoyl chloride show varying degrees of antiproliferative activity against cancer cell lines. For instance, derivatives with a methyl group at specific positions on the benzene ring have shown enhanced cytotoxic effects compared to their unsubstituted counterparts.

Compound NameGI50 (µM)Cell Line
4-Methyl-3-(trifluoromethoxy)benzoyl chloride<0.01Various Cancer Lines
3-Methyl-5-(trifluoromethoxy)benzoyl chloride0.229MDA-MB-435 Melanoma
4-Hydroxy-3-(trifluoromethoxy)benzoyl chloride0.237MV4–11 Leukemia

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

The mechanism by which 4-Methyl-3-(trifluoromethoxy)benzoyl chloride exerts its biological effects involves interactions with cellular components such as tubulin. Molecular docking studies reveal that this compound may bind to the α/β interface of tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.

Case Studies

  • Anticancer Activity
    A study evaluated the antiproliferative effects of several derivatives of 4-Methyl-3-(trifluoromethoxy)benzoyl chloride on human myeloid leukemia cell lines (HL-60 and U937). Compounds were tested at concentrations of 100 nM, revealing significant inhibition of tubulin polymerization and induction of apoptosis through caspase activation.
  • Enzyme Interaction Studies
    Interaction studies involving this compound have focused on its ability to inhibit specific enzymes that play roles in metabolic pathways relevant to cancer progression. The results suggest that modifications to the trifluoromethoxy group can enhance inhibitory potency, providing insights into structure-activity relationships.

Toxicological Profile

While exploring its biological activity, it is essential to consider the safety profile of 4-Methyl-3-(trifluoromethoxy)benzoyl chloride:

  • Irritation : The compound is known to cause severe skin burns and eye damage upon contact.
  • Respiratory Effects : Inhalation can lead to respiratory irritation and damage to mucous membranes.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-methyl-3-(trifluoromethoxy)benzoyl chloride?

Methodological Answer:
The synthesis typically involves the chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For structurally analogous compounds (e.g., 3-(trifluoromethoxy)benzoyl chloride, CAS 86270-03-3), trifluoromethoxy-substituted benzoic acids are first synthesized via nucleophilic substitution or coupling reactions, followed by acyl chloride formation. Key considerations include:

  • Reagent Selection : SOCl₂ is preferred for its efficiency and ease of byproduct removal .
  • Temperature Control : Reactions are conducted under anhydrous conditions at 60–80°C to avoid decomposition .
  • Purification : Distillation under reduced pressure (e.g., bp 90–92°C at 15 mmHg) ensures high purity .

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:
A combination of spectral methods is critical:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecular ion (expected m/z ~224) to confirm substituent patterns (e.g., loss of Cl⁻ or CF₃O⁻ groups) .
  • NMR : ¹³C NMR identifies the carbonyl carbon (δ ~170 ppm) and trifluoromethoxy group (δ ~120 ppm, split by J coupling to fluorine) .
  • FT-IR : Strong C=O stretching (~1770 cm⁻¹) and C-Cl vibrations (~850 cm⁻¹) validate the acyl chloride functionality .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis .
  • Exposure Mitigation : Use fume hoods, PPE (gloves, goggles), and acid-resistant lab coats. Immediate rinsing with water is required for skin/eye contact .
  • Regulatory Compliance : Classified as a CORROSIVE LIQUID under UN transport regulations (e.g., UN 3265) .

Advanced: How can discrepancies in carcinogenicity data be resolved for benzoyl chloride derivatives?

Methodological Answer:
Conflicting evidence (e.g., limited carcinogenicity in benzoyl chloride vs. benzotrichloride ) requires:

  • Dose-Response Analysis : Compare tumor incidence across species (e.g., mice vs. rats) and administration routes (oral vs. inhalation) .
  • Mechanistic Studies : Assess metabolic activation pathways (e.g., hydrolysis to benzoic acid vs. reactive intermediates).
  • Epidemiological Data : Cross-reference occupational exposure studies in humans, though data for this specific derivative remain scarce .

Advanced: How to optimize benzoyl chloride derivatization for LC-MS analysis of metabolites?

Methodological Answer:
Derivatization enhances detection of polar metabolites (e.g., neurotransmitters):

  • Reaction Conditions : Use 10 mM benzoyl chloride in acetonitrile with 2% triethylamine (pH 8–9) at 40°C for 30 minutes .
  • Internal Standards : Isotope-labeled analogs (e.g., ¹³C-benzoyl chloride) correct for matrix effects .
  • Chromatography : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) resolve derivatives based on hydrophobicity .

Advanced: What mechanistic insights explain its reactivity in nucleophilic acyl substitution?

Methodological Answer:
The electron-withdrawing trifluoromethoxy group (-OCF₃) at the meta position enhances electrophilicity of the carbonyl carbon:

  • Kinetic Studies : Monitor reaction rates with amines or alcohols; second-order kinetics typically observed .
  • Steric Effects : The methyl group at the para position may hinder bulkier nucleophiles, requiring catalytic bases (e.g., DMAP) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states and improve yields .

Advanced: How to address stability challenges in aqueous environments?

Methodological Answer:
Hydrolysis to 4-methyl-3-(trifluoromethoxy)benzoic acid is a key degradation pathway. Mitigation strategies include:

  • Lyophilization : Store pre-weighed aliquots under vacuum to limit moisture exposure .
  • Stabilizers : Add molecular sieves (3Å) or anhydrous MgSO₄ to reaction mixtures .
  • Kinetic Monitoring : Use pH-stat titration to quantify hydrolysis rates at varying temperatures (Arrhenius plots guide storage conditions) .

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